molecular formula C22H22N6O B10933461 6-cyclopropyl-1-propyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-propyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933461
M. Wt: 386.4 g/mol
InChI Key: OMJAGFNJYCQSBL-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1-PROPYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropyl group, a propyl chain, and a pyrazolylphenyl moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-1-PROPYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrazolopyridine under palladium catalysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-1-PROPYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals are commonly used in catalytic reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

6-CYCLOPROPYL-1-PROPYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1-PROPYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridine Derivatives: Compounds with similar core structures but different substituents.

    Cyclopropyl-containing Compounds: Molecules featuring a cyclopropyl group, which imparts unique chemical properties.

    Phenylpyrazole Derivatives: Compounds with a phenylpyrazole moiety, known for their diverse biological activities.

Uniqueness

6-CYCLOPROPYL-1-PROPYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H22N6O

Molecular Weight

386.4 g/mol

IUPAC Name

6-cyclopropyl-1-propyl-N-(4-pyrazol-1-ylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H22N6O/c1-2-11-28-21-19(14-24-28)18(13-20(26-21)15-4-5-15)22(29)25-16-6-8-17(9-7-16)27-12-3-10-23-27/h3,6-10,12-15H,2,4-5,11H2,1H3,(H,25,29)

InChI Key

OMJAGFNJYCQSBL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5C=CC=N5

Origin of Product

United States

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